Desmethylsertraline

SERT binding Ki determination SSRI pharmacology

Desmethylsertraline, the primary N-demethylated sertraline metabolite, is pharmacologically inactive at SERT in vivo—even at 20-fold higher doses than sertraline ED50—making it the definitive negative control for serotonin transporter functional assays. Its prolonged half-life (62–104 h) ensures stable plasma levels for PK/PD modeling and therapeutic drug monitoring. As an analytical reference standard, it delivers identical sensitivity to sertraline in LC-MS/MS (LOD 0.30 µg/L, m/z 292.1→159.1). Essential for CYP2C19 pharmacogenomic studies and bioanalytical method validation. Procure high-purity (≥98%) material to guarantee assay specificity and regulatory-compliant data.

Molecular Formula C16H15Cl2N
Molecular Weight 292.2 g/mol
CAS No. 87857-41-8
Cat. No. B1209160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylsertraline
CAS87857-41-8
SynonymsCP 53261
CP 62508
CP-53261
CP-62508
desmethylsertraline
desmethylsertraline hydrochloride
N-demethylsertraline
N-desmethylsertraline
norsertraline
Molecular FormulaC16H15Cl2N
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
InChIInChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1
InChIKeySRPXSILJHWNFMK-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylsertraline (CAS 87857-41-8) Procurement Guide: Active Sertraline Metabolite for Pharmacokinetic and Analytical Studies


Desmethylsertraline (CAS 87857-41-8), also known as norsertraline, is the primary N-demethylated metabolite of the widely used selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline [1]. It is formed in the liver primarily via cytochrome P450 enzymes, with CYP2B6 and CYP2C19 being major contributors [2]. As an analytical reference standard and a compound of interest in pharmacology and toxicology research, desmethylsertraline is distinct from the parent drug in its markedly lower potency at the serotonin transporter (SERT) and its significantly longer elimination half-life, making it a critical analyte for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies [3].

Desmethylsertraline Procurement: Why SSRIs and Their Metabolites Are Not Interchangeable


Within the SSRI class, the pharmacological contribution of metabolites varies dramatically and cannot be assumed. Desmethylsertraline exemplifies a metabolite with a profoundly different pharmacological and pharmacokinetic profile compared to its parent drug, sertraline, and to metabolites of other SSRIs [1]. While some SSRI metabolites, such as norfluoxetine, retain potent SERT inhibition, desmethylsertraline is a weak inhibitor in vitro and is pharmacologically inactive in vivo at clinically relevant concentrations [2]. Furthermore, its elimination half-life (62-104 hours) is more than double that of sertraline (22-36 hours), leading to significant plasma accumulation [3]. These critical differences mean that substituting desmethylsertraline for sertraline, or assuming its behavior is similar to other SSRI metabolites, will lead to invalid experimental results in potency assays, functional studies, and pharmacokinetic modeling.

Desmethylsertraline Product Differentiation: Quantitative Evidence for Research Selection


Desmethylsertraline SERT Binding Affinity: 25-Fold Lower Potency Than Sertraline

Desmethylsertraline is a markedly weaker inhibitor of the serotonin transporter (SERT) compared to its parent compound, sertraline. While sertraline binds SERT with a high affinity (Ki = 3 nM), the Ki for desmethylsertraline is approximately 76 nM [1]. This translates to a 25-fold difference in potency, which is further supported by other studies showing a 10- to 20-fold reduction in potency for blocking serotonin reuptake in vitro [2].

SERT binding Ki determination SSRI pharmacology in vitro pharmacology

Desmethylsertraline In Vivo Activity: No Measurable Effect on Central Serotonin Reuptake

In vivo studies using rat models demonstrate that desmethylsertraline is pharmacologically inactive at blocking central serotonin (5-HT) reuptake, even at high doses. In a microdialysis study, sertraline produced a dose-dependent increase in extracellular 5-HT in the rat striatum at 1, 3.2, and 10 mg/kg SC, while desmethylsertraline had no effect [1]. Similarly, desmethylsertraline had no effect on dorsal raphe neuronal firing at a dose of 1,000 μg/kg IV, a dose nearly 20-fold higher than the ED50 for sertraline (52 μg/kg) [1]. This lack of in vivo activity is consistent across multiple studies, where desmethylsertraline failed to antagonize serotonin depletion and showed minimal effects on neurotransmitter levels [2].

in vivo pharmacology microdialysis electrophysiology SSRI activity

Desmethylsertraline Extended Half-Life: >2-Fold Longer Elimination Time than Sertraline

A key differentiator for desmethylsertraline is its significantly prolonged elimination half-life. While the half-life of sertraline is approximately 22-36 hours, the half-life of desmethylsertraline is substantially longer, ranging from 62 to 104 hours [1]. This extended half-life results in desmethylsertraline accumulating to a greater concentration in plasma than the parent drug at steady state following multiple doses of sertraline [2]. This property makes it a critical analyte for pharmacokinetic modeling and therapeutic drug monitoring studies, as its levels are a more stable indicator of long-term exposure.

pharmacokinetics half-life drug metabolism therapeutic drug monitoring

Desmethylsertraline vs. Norfluoxetine: Differential Activity of N-Demethylated SSRI Metabolites

N-demethylation of SSRIs does not produce uniformly active metabolites. A comparison with norfluoxetine, the N-demethylated metabolite of fluoxetine, highlights this variability. Norfluoxetine is a potent SERT inhibitor with a Ki of ~44.7 nM, and its S-enantiomer has a Ki as low as 14 nM [1]. In contrast, desmethylsertraline has a Ki of ~76 nM for SERT, making it a weaker inhibitor than norfluoxetine [2]. Furthermore, while both metabolites have long half-lives, norfluoxetine is considered to contribute significantly to the therapeutic effect of fluoxetine, whereas desmethylsertraline is considered clinically inactive for SERT blockade [3]. This class-level inference underscores that not all SSRI metabolites are pharmacologically equivalent, and desmethylsertraline is uniquely inactive among several clinically relevant SSRI metabolites.

SSRI metabolites norfluoxetine comparative pharmacology structure-activity relationship

Analytical Method Validation: Comparable Sensitivity for Sertraline and Desmethylsertraline Quantitation

For procurement of analytical reference standards, it is critical that validated methods exist to quantify the compound in relevant biological matrices. A validated GC/MS method for whole blood analysis reports identical limits of detection (LOD) and quantification (LOQ) for both sertraline and desmethylsertraline, at 0.30 μg/L and 1.00 μg/L, respectively [1]. A separate LC-MS/MS method for human plasma also demonstrates robust performance, with mean recoveries of 95.7% and process efficiency of 95.2% for N-desmethylsertraline, comparable to sertraline (94.2% recovery, 87.9% efficiency) [2]. This data confirms that desmethylsertraline can be quantified with equivalent analytical sensitivity and reliability as the parent drug.

LC-MS/MS method validation quantitative analysis bioanalysis

Desmethylsertraline (CAS 87857-41-8) Optimal Application Scenarios for Research and Procurement


Pharmacokinetic Modeling and Therapeutic Drug Monitoring (TDM)

Given its prolonged half-life (62-104 hours) and plasma accumulation relative to sertraline [1], desmethylsertraline is a superior analyte for establishing long-term drug exposure in pharmacokinetic studies. Its stable plasma concentrations at steady state make it ideal for use as a reference standard in LC-MS/MS or GC/MS assays developed for clinical TDM to assess patient adherence and potential toxicity [2].

Analytical Method Development and Validation

Desmethylsertraline is an essential reference standard for any laboratory developing quantitative methods for sertraline analysis. Validated methods have demonstrated that desmethylsertraline can be detected and quantified with identical sensitivity (LOD 0.30 μg/L, LOQ 1.00 μg/L) to sertraline [3]. Its distinct mass transition (m/z 292.1 → 159.1) in LC-MS/MS makes it a reliable internal standard or calibration analyte in bioanalytical workflows [4].

In Vivo Studies Requiring a Negative Control for SERT Activity

For in vivo pharmacology experiments assessing serotonin transporter (SERT) function, desmethylsertraline serves as an ideal negative control. Unlike sertraline, which produces robust, dose-dependent increases in extracellular 5-HT, desmethylsertraline is completely inactive in this assay, even at doses 20-fold higher than the sertraline ED50 [5]. This makes it a valuable tool for validating assay specificity and confirming the SERT-mediated nature of observed effects.

Studies on Drug-Drug Interactions Involving CYP2C19

The metabolism of sertraline to desmethylsertraline is significantly influenced by CYP2C19 genotype [6]. Therefore, desmethylsertraline levels are a key endpoint in studies investigating the impact of CYP2C19 polymorphisms or co-administered CYP2C19 inhibitors on sertraline pharmacokinetics. Its procurement is critical for labs focused on pharmacogenomics and drug interaction research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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